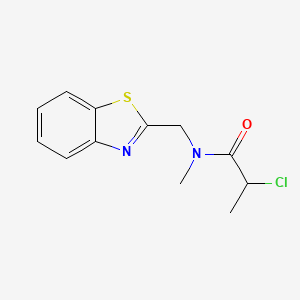
1-Cyclopropyl-1-methylthiourea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Ring Opening Reactions
1-Cyclopropyl-1-methylthiourea is related to compounds like 1-(methylthio)cyclopropenes, which are involved in various chemical syntheses and ring-opening reactions. For instance, 1-(methylthio)cyclopropenes are synthesized via the reaction of cyclopropenium salts with Grignard reagents, leading to indene and butadiene derivatives through thermal ring opening (Yoshida et al., 1986).
2. Conformational Restriction in Biologically Active Compounds
Cyclopropyl groups, like those in this compound, are effective in restricting the conformation of biologically active compounds. This property is useful for enhancing activity and investigating bioactive conformations, as seen in the design of chiral cyclopropanes as analogues of histamine (Kazuta et al., 2002).
3. Spiro Compound Synthesis
The compound plays a role in the synthesis of spiro compounds. For example, a study discussed the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, including derivatives of this compound, to create spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives (Filatov et al., 2019).
4. Ethylene Antagonism in Agriculture
Cyclopropene compounds like 1-Methylcyclopropene (1-MCP) are widely used in agriculture as ethylene antagonists to extend the storage life of fresh fruit. While not directly this compound, this highlights the relevance of cyclopropene derivatives in agricultural applications (Song et al., 2018).
5. Cyclopropane Ring Construction Methods
The compound is related to methods of constructing cyclopropane rings, crucial in various synthetic applications. This includes methods utilizing sulfonium ylids and other reagents for creating diverse cyclopropane compounds (Boyle, 1975).
6. Synthesis of Polyfunctional Indenes and Indanones
Cyclopropenium salts, closely related to this compound, are used in synthesizing 1H-indene-1-thiol derivatives, a process crucial for creating polyfunctional indenes and indanones (Yoshida et al., 1991).
7. Boron Derivatives for Gradual Release of 1-MCP
Boron derivatives of methylene cyclopropane (MCP), a group to which this compound is related, have been synthesized for controlled release of 1-MCP, useful in horticulture to extend the shelf-life of flowers and fruits (Sarker et al., 2015).
8. Versatility in Drug Molecules
The cyclopropyl group, a key feature of this compound, is increasingly used in drug development, addressing challenges such as enhancing potency and reducing off-target effects in preclinical/clinical drug molecules (Talele, 2016).
Propiedades
IUPAC Name |
1-cyclopropyl-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEITKGPUBHMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
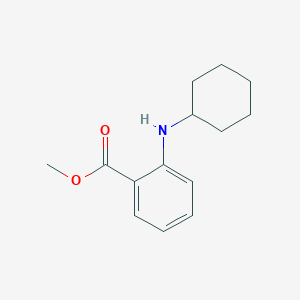
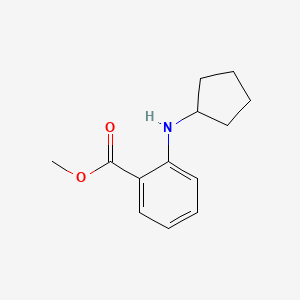
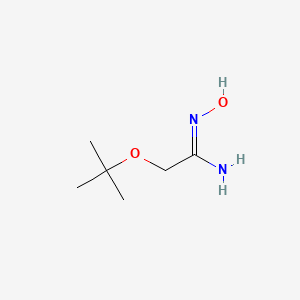
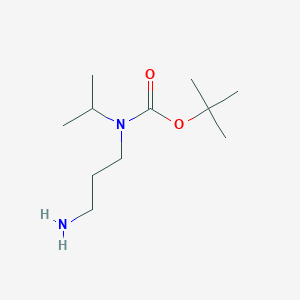
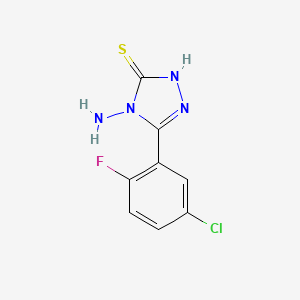
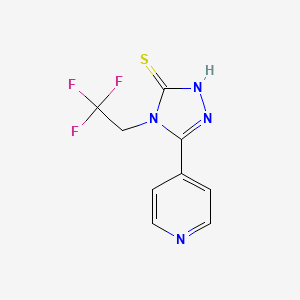
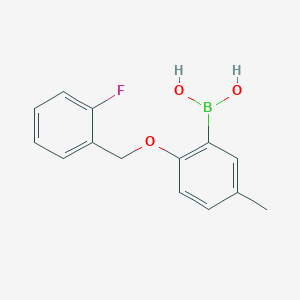
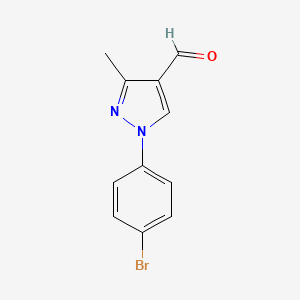
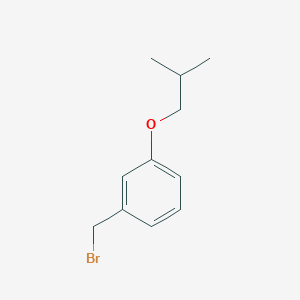
![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
